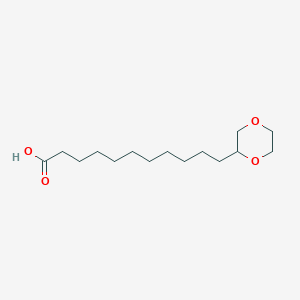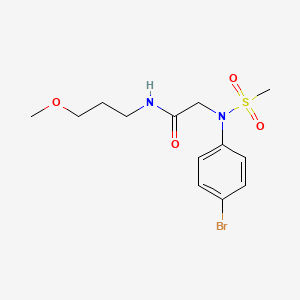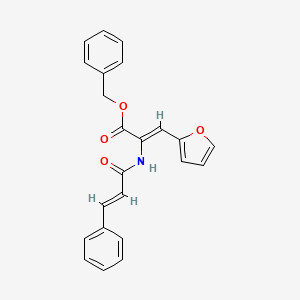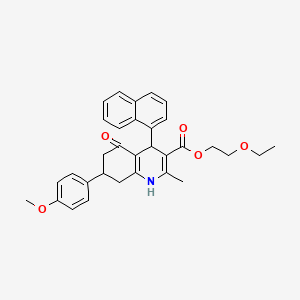
11-(1,4-dioxan-2-yl)undecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(1,4-dioxan-2-yl)undecanoic acid, also known as DU11, is a synthetic surfactant molecule that has gained attention in the scientific community due to its unique properties. This molecule is composed of two parts: a hydrophobic tail and a hydrophilic head. The hydrophobic tail is made up of 11 carbon atoms, while the hydrophilic head contains a dioxane ring. DU11 has been synthesized using a variety of methods, and has been shown to have potential applications in scientific research.
作用机制
11-(1,4-dioxan-2-yl)undecanoic acid works by lowering the surface tension between two substances, allowing them to mix more easily. This makes it useful as a surfactant, as it can help to stabilize emulsions and suspensions. 11-(1,4-dioxan-2-yl)undecanoic acid has also been shown to interact with biomolecules such as proteins and lipids, which could have potential applications in drug delivery and other biomedical applications.
Biochemical and Physiological Effects:
11-(1,4-dioxan-2-yl)undecanoic acid has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. Studies have shown that 11-(1,4-dioxan-2-yl)undecanoic acid can interact with cell membranes, and can affect the behavior of cells in culture. 11-(1,4-dioxan-2-yl)undecanoic acid has also been shown to have antimicrobial properties, which could make it useful in the development of new antibiotics.
实验室实验的优点和局限性
11-(1,4-dioxan-2-yl)undecanoic acid has several advantages for use in lab experiments, including its low toxicity, biocompatibility, and ability to stabilize emulsions and suspensions. However, 11-(1,4-dioxan-2-yl)undecanoic acid can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in large-scale experiments. Additionally, 11-(1,4-dioxan-2-yl)undecanoic acid can interact with other molecules in complex ways, which can make it difficult to predict its behavior in different experimental conditions.
未来方向
There are several future directions for research on 11-(1,4-dioxan-2-yl)undecanoic acid, including the development of new synthesis methods, the investigation of its interactions with biomolecules, and the development of new applications in drug delivery and other biomedical fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of 11-(1,4-dioxan-2-yl)undecanoic acid, and to determine its potential as a new class of surfactant molecules.
合成方法
11-(1,4-dioxan-2-yl)undecanoic acid can be synthesized using a variety of methods, including esterification, amidation, and ring-opening polymerization. One common method involves the reaction of 11-bromoundecanoic acid with ethylene glycol in the presence of a catalyst. This results in the formation of 11-(1,4-dioxan-2-yl)undecanoic acid, which can be purified using column chromatography.
科学研究应用
11-(1,4-dioxan-2-yl)undecanoic acid has shown potential in a variety of scientific research applications, including as a surfactant for the preparation of nanoparticles, as a dispersant for graphene oxide, and as a stabilizer for emulsions. 11-(1,4-dioxan-2-yl)undecanoic acid has also been used as a template for the synthesis of mesoporous silica nanoparticles, which have potential applications in drug delivery and catalysis.
属性
IUPAC Name |
11-(1,4-dioxan-2-yl)undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c16-15(17)10-8-6-4-2-1-3-5-7-9-14-13-18-11-12-19-14/h14H,1-13H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVDRCFTSWHOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223651.png)
![N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)
![3,3-diethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3,4-dihydroisoquinoline sulfate](/img/structure/B5223663.png)
![1-[(2,4-dibromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5223664.png)

![2-adamantyl[3-(dimethylamino)phenyl]amine](/img/structure/B5223673.png)

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5223682.png)